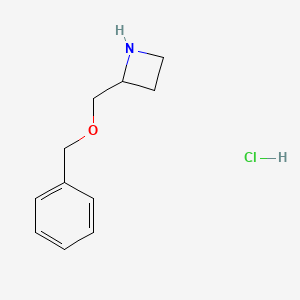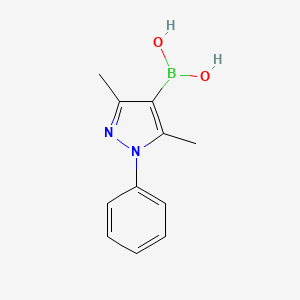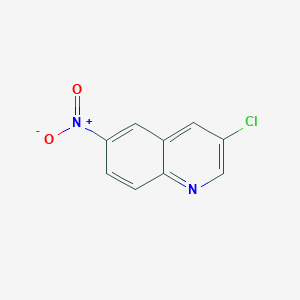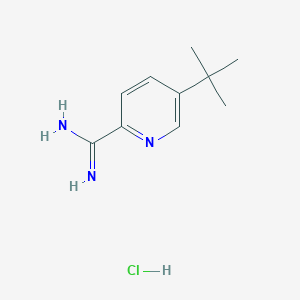
4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 4-position and an isopentyloxy group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridazine ring.
Chlorination: The pyridazine ring is chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The 5-position of the pyridazine ring is then alkylated with isopentyl alcohol in the presence of a base such as potassium carbonate or sodium hydride to introduce the isopentyloxy group.
Cyclization: The final step involves cyclization to form the pyridazinone structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Substituted pyridazinone derivatives with various functional groups.
科学研究应用
4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biology: It is used in biochemical studies to understand its interactions with biological macromolecules.
Industry: The compound is explored for its potential use in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: This compound has a similar pyridazinone structure but with different substituents, leading to different chemical and biological properties.
4-chloro-5-(methoxy)-pyridazin-3(2H)-one: Another similar compound with a methoxy group instead of an isopentyloxy group, which affects its reactivity and applications.
Uniqueness
4-chloro-5-(isopentyloxy)pyridazin-3(2H)-one is unique due to the presence of the isopentyloxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
1346697-49-1 |
|---|---|
分子式 |
C9H13ClN2O2 |
分子量 |
216.66 g/mol |
IUPAC 名称 |
5-chloro-4-(3-methylbutoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-6(2)3-4-14-7-5-11-12-9(13)8(7)10/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
IVHXMRVDKONTLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC1=C(C(=O)NN=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)




![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)

![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)

